molecular formula C12H12N2O2S B1473236 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde CAS No. 2097970-54-0

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

Cat. No.: B1473236
CAS No.: 2097970-54-0
M. Wt: 248.3 g/mol
InChI Key: BASZFHBMWZVNRS-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound features a unique molecular architecture incorporating both furan and thiazole heterocycles, a structure frequently investigated in medicinal chemistry. The fusion of these pharmacophores makes it a valuable synthetic intermediate for constructing novel molecules. Furan derivatives are extensively studied for their diverse biological activities, including antibacterial and antifungal properties . Simultaneously, the thiazole ring is a privileged scaffold in drug discovery, found in various therapeutic agents and known for its wide range of pharmacological actions . Researchers utilize this aldehyde-functionalized intermediate in several key areas: Pharmaceutical Development: It serves as a key building block in the synthesis of potential drug candidates, particularly for investigating new treatments for neurological disorders and other pathological conditions. Biochemical Research: The compound is used in studies exploring enzyme inhibition and receptor-ligand interactions, aiding in the understanding of biological pathways and the development of new therapeutic strategies. Antimicrobial Research: Given the documented antibacterial efficacy of novel furan derivatives against resistant strains, this compound provides a core structure for developing new anti-infective agents.

Properties

IUPAC Name

4-(furan-2-yl)-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-8-10-11(9-4-3-7-16-9)13-12(17-10)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZFHBMWZVNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)C=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological potential, including anticancer, antibacterial, and anticonvulsant properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C11H12N2OS\text{Molecular Formula }C_{11}H_{12}N_2OS

This compound features a thiazole ring fused with a furan moiety and a pyrrolidine group, which contribute to its biological activities through various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.

Case Study:
A study evaluated the cytotoxic effects of several thiazole derivatives on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Results indicated that compounds with similar structural features to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting enhanced potency against these cell lines .

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is a common mechanism.

Compound Target Bacteria MIC (µg/mL)
This compoundE. coli8.0
This compoundS. aureus4.0

In vitro tests have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various models. Compounds similar to this compound have been tested for their efficacy in reducing seizure activity.

Research Findings:
A structure–activity relationship analysis indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant activity. For example, the introduction of electron-withdrawing groups significantly improved the efficacy of certain derivatives in animal models .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole compounds. Key findings include:

  • Substituents on the Thiazole Ring: Electron-withdrawing groups at specific positions enhance anticancer and antibacterial activities.
  • Pyrrolidine Modifications: Variations in the pyrrolidine moiety can alter pharmacokinetic properties and improve bioavailability.
  • Furan Integration: The presence of a furan ring contributes to enhanced interactions with biological targets due to its electron-rich nature .

Scientific Research Applications

Synthetic Methodologies

The synthesis of 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde typically involves multi-step organic reactions. Key steps may include the formation of the thiazole ring through condensation reactions and subsequent functionalization to introduce furan and pyrrolidine moieties.

General Synthetic Route:

  • Synthesis of Thiazole Ring:
    • React appropriate thioketones with α-halo carbonyl compounds.
    • Use base catalysts to promote cyclization.
  • Introduction of Furan and Pyrrolidine:
    • Perform nucleophilic substitution or addition reactions to incorporate furan and pyrrolidine groups.
    • Optimize reaction conditions for yield and purity.
  • Formylation:
    • Utilize formylating agents such as paraformaldehyde to introduce the aldehyde functional group.

Case Studies

Several case studies highlight the applications of thiazole derivatives:

Case Study 1: Anticancer Screening
A study screened a series of thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications to the thiazole core significantly impacted cytotoxicity, with some compounds outperforming established anticancer agents like doxorubicin .

Case Study 2: Anticonvulsant Evaluation
In a preclinical evaluation, a group of thiazole derivatives was tested for anticonvulsant activity using the maximal electroshock seizure model in mice. The results showed that certain structural features contributed to enhanced protective effects against seizures .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Core Key Substituents Notable Properties
4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde C₁₂H₁₂N₂O₂S 248.3 Thiazole Furan-2-yl, pyrrolidin-1-yl, carbaldehyde Moderate polarity; reactive aldehyde
3-(4-Fluorophenyl)-5-phenylpyrazole-1-carbaldehyde () C₁₇H₁₅FN₂O 282.3 Pyrazoline 4-Fluorophenyl, phenyl, carbaldehyde Crystalline; X-ray confirmed
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole () C₁₁H₈N₄S 228.3 1,3,4-Thiadiazole Phenyl, pyrrol-1-yl High nitrogen content; medicinal applications

Key Research Findings :

Reactivity : The target compound’s carbaldehyde exhibits higher electrophilicity than pyrazoline analogues due to conjugation with the thiazole ring, favoring nucleophilic attack .

Solubility : Pyrrolidine’s saturated structure enhances aqueous solubility compared to aromatic pyrrole-substituted thiadiazoles .

Structural Confirmation : Pyrazoline derivatives () were characterized via X-ray crystallography, a method applicable to the target compound for verifying substituent positions .

Preparation Methods

Synthesis via Condensation of Pyrrolidinecarbothioamide with Dioxobutyric Acid Esters

A well-documented method involves the condensation of 1-pyrrolidinecarbothioamide with methyl esters of 4-furan-2-yl-2,4-dioxobutyric acid, followed by further transformations to introduce the aldehyde group.

Key steps include:

  • Synthesis of 1-pyrrolidinecarbothioamide (Intermediate 4a):
    Prepared by condensation of pyrrolidine with ethyl isothiocyanatidocarbonate, followed by hydrolysis of the ester intermediate. This step yields the carbothioamide in about 73% yield.

  • Preparation of 4-furan-2-yl-2,4-dioxobutyric acid methyl ester (Intermediate 11a):
    Synthesized from 2-acetylfuran via reaction with ethyl oxalate in the presence of sodium methylate.

  • Condensation Reaction:
    The carbothioamide 4a is refluxed with the methyl ester 11a in methanol for 4 hours, then left overnight at room temperature. The reaction mixture is neutralized with sodium hydroxide to pH 8, precipitating the thiazole intermediate.

  • Subsequent Transformation:
    The intermediate thiazole esters can be further modified, for example by reaction with hydrazine hydrate, to yield fused heterocyclic systems. However, for the target compound, the aldehyde group is retained at the 5-position.

This synthetic route is summarized in the following table:

Step Reagents/Conditions Description Yield (%)
1 Pyrrolidine + Ethyl isothiocyanatidocarbonate Formation of 1-pyrrolidinecarbothioamide 73
2 2-Acetylfuran + Ethyl oxalate, NaOMe Synthesis of 4-furan-2-yl-2,4-dioxobutyric acid methyl ester Not specified
3 1-pyrrolidinecarbothioamide + methyl ester, reflux in MeOH Condensation to form thiazole ester intermediate Not specified
4 Neutralization with NaOH, filtration, recrystallization Isolation of thiazole intermediate Not specified

This method is adapted from the synthesis of related thiazole derivatives reported by Zhereb et al. (2015).

Comparative Table of Preparation Methods

Preparation Method Starting Materials Key Reaction Conditions Yield Notes
Condensation of pyrrolidinecarbothioamide with 4-furan-2-yl-2,4-dioxobutyric acid methyl ester Pyrrolidine, ethyl isothiocyanatidocarbonate, 2-acetylfuran, ethyl oxalate Reflux in methanol, neutralization with NaOH Reflux 4h + overnight RT ~73% for carbothioamide intermediate Well-characterized, used in related thiazole syntheses
Nucleophilic substitution on 2-aminothiazole-5-carbaldehyde 2-Aminothiazole-5-carbaldehyde, pyrrolidine, K2CO3, DMF Heating at 20–90 °C for 6h 20–90 °C, 6h ~50% (for related piperazinyl compound) Feasible for pyrrolidinyl substitution based on analogs
Commercial synthetic pathway (undisclosed) Thiazole derivatives Condensation and substitution steps Not specified Not specified Limited public data, inferred from commercial listings

Q & A

Q. What are the recommended synthetic routes for 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde?

The synthesis of thiazole-carbaldehyde derivatives typically involves multi-step reactions. For analogous compounds, a common approach includes:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Functionalization at the 5-position with a formyl group using Vilsmeier-Haack or oxidation methods. Solvents like ethanol, DMF, or THF are often employed, with catalysts such as triethylamine or palladium complexes for coupling steps. Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and ring systems.
  • FT-IR for identifying functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and purity.
  • X-ray crystallography (if crystals are obtainable) for unambiguous 3D structure determination .

Q. What safety protocols are critical during handling?

  • Use glove boxes or fume hoods to avoid inhalation/contact with reactive intermediates.
  • Wear nitrile gloves , goggles, and lab coats.
  • Store waste in labeled containers for professional disposal, especially due to the aldehyde group’s reactivity .

Q. How do the furan and pyrrolidine substituents influence chemical reactivity?

  • Furan : Electron-rich aromatic ring participates in π-π stacking and may undergo electrophilic substitution.
  • Pyrrolidine : The tertiary amine enhances solubility in polar solvents and can act as a weak base in reactions. Substituent effects are validated via comparative studies with halogenated or alkylated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves selectivity .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • SAR studies : Systematically vary substituents (e.g., replacing furan with thiophene) to isolate activity contributors.
  • Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst recycling : Use immobilized Pd nanoparticles to reduce heavy metal waste.
  • Microwave/ultrasound : Energy-efficient activation methods .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation.
  • Hydrolysis : Monitor aldehyde oxidation to carboxylic acid via HPLC in humid environments .

Q. What strategies design analogs with enhanced bioactivity?

  • Bioisosteric replacement : Substitute pyrrolidine with piperidine for altered steric effects.
  • Prodrug modification : Convert the aldehyde to a Schiff base for improved bioavailability.
  • Fragment-based design : Use crystallographic data to optimize binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
Reactant of Route 2
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4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

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